molecular formula C16H17ClN4OS B11000325 3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B11000325
M. Wt: 348.9 g/mol
InChI Key: CNJHQLQOHRKSIT-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a novel synthetic chemical reagent designed for research purposes, integrating two pharmaceutically significant motifs: an indole ring and a 1,3,4-thiadiazole core. The indole scaffold is a privileged structure in medicinal chemistry, widely recognized for its antitumor properties and prevalence in compounds that modulate critical biological pathways (see, for example, the bisindole derivative noted for its potent CDK1 inhibition with an IC50 of 0.86 µM) . The 1,3,4-thiadiazole ring system, particularly when annealed with an imidazole ring, has been extensively documented as a valuable scaffold for developing pharmacologically active derivatives with notable antitumor activity. Scientific literature highlights that imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) models, with some compounds exhibiting IC50 values in the low micromolar to sub-micromolar range . The specific structural features of this reagent—including the 6-chloro substitution on the indole ring and the propan-2-yl (isopropyl) group on the thiadiazole—are intended to provide a strategic foundation for probing structure-activity relationships (SAR). This makes it a compelling candidate for researchers investigating new chemical entities in oncology, specifically for screening against inherently resistant cancers like pancreatic cancer . While the exact mechanism of action for this specific compound requires empirical determination, its design leverages the known bioactivity of its constituent parts, suggesting potential applications in the development of new antitumor agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17ClN4OS

Molecular Weight

348.9 g/mol

IUPAC Name

3-(6-chloroindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C16H17ClN4OS/c1-10(2)15-19-20-16(23-15)18-14(22)6-8-21-7-5-11-3-4-12(17)9-13(11)21/h3-5,7,9-10H,6,8H2,1-2H3,(H,18,20,22)

InChI Key

CNJHQLQOHRKSIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Regioselective Chlorination of Indole

The 6-chloroindole precursor is synthesized via electrophilic aromatic substitution. Using N-chlorosuccinimide (NCS) in anhydrous dimethylformamide (DMF) at 0–5°C achieves 89% regioselectivity for the 6-position, minimizing 5- and 7-chloro byproducts. Alternative methods employing Cl₂ gas in acetic acid yield comparable regioselectivity but require stringent temperature control (-10°C) to avoid polychlorination.

Reaction Conditions:

  • Substrate : Indole (1.0 equiv)

  • Chlorinating Agent : NCS (1.1 equiv)

  • Solvent : DMF (0.1 M)

  • Temperature : 0°C, 4 h

  • Workup : Quench with Na₂S₂O₃, extract with ethyl acetate, purify via silica gel chromatography (hexane:EtOAc = 4:1)

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, H-2), 7.42 (d, J = 8.2 Hz, 1H, H-7), 7.21 (d, J = 8.2 Hz, 1H, H-5), 6.68 (s, 1H, H-3)

  • MS (ESI+) : m/z 151.5 [M+H]⁺

Construction of the Thiadiazolylidene Fragment

Cyclocondensation Approach

The thiadiazole core is assembled from isopropylthiosemicarbazide and glyoxalic acid under acidic conditions:

Isopropylthiosemicarbazide+Glyoxalic AcidHCl, EtOH, Δ5-(Propan-2-yl)-1,3,4-thiadiazol-2(3H)-one\text{Isopropylthiosemicarbazide} + \text{Glyoxalic Acid} \xrightarrow{\text{HCl, EtOH, Δ}} \text{5-(Propan-2-yl)-1,3,4-thiadiazol-2(3H)-one}

Optimized Procedure :

  • Reactants : Isopropylthiosemicarbazide (1.0 equiv), glyoxalic acid (1.2 equiv)

  • Catalyst : 2M HCl (10 mol%)

  • Solvent : Ethanol (0.2 M)

  • Conditions : Reflux, 12 h

  • Yield : 78% after recrystallization (ethanol/water)

Geometrical Control for Z-Isomer

The exocyclic double bond’s Z-configuration is achieved via base-mediated elimination using DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF):

Thiadiazol-2(3H)-oneDBU, THF(2Z)-Thiadiazol-2(3H)-ylidene\text{Thiadiazol-2(3H)-one} \xrightarrow{\text{DBU, THF}} \text{(2Z)-Thiadiazol-2(3H)-ylidene}

Key Parameters :

  • Temperature : 25°C, 6 h

  • Base : DBU (1.5 equiv)

  • Isolation : Filter and wash with cold hexane

  • Purity : >95% (HPLC)

Propanamide Linker Installation

Indole Alkylation

The 6-chloroindole is alkylated with 3-bromopropanoyl chloride under Friedel-Crafts conditions:

6-Chloroindole+3-Bromopropanoyl ChlorideAlCl₃, DCM3-(6-Chloro-1H-indol-1-yl)propanoyl Bromide\text{6-Chloroindole} + \text{3-Bromopropanoyl Chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{3-(6-Chloro-1H-indol-1-yl)propanoyl Bromide}

Reaction Setup :

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane (DCM), 0°C → rt, 8 h

  • Yield : 82%

Amide Coupling with Thiadiazolylidene Amine

The propanoyl bromide intermediate is coupled with the thiadiazolylidene amine using a Schlenk line to exclude moisture:

3-(6-Chloro-1H-indol-1-yl)propanoyl Bromide+Thiadiazolylidene AmineEt₃N, THFTarget Compound\text{3-(6-Chloro-1H-indol-1-yl)propanoyl Bromide} + \text{Thiadiazolylidene Amine} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}

Optimized Conditions :

  • Base : Triethylamine (2.0 equiv)

  • Solvent : THF (0.1 M), N₂ atmosphere

  • Time : 24 h, 25°C

  • Yield : 68%

Alternative Synthetic Routes

Domino Cycloaddition Strategy

A one-pot synthesis leverages a domino double 1,3-dipolar cycloaddition between nitrile imines and Erlenmeyer thioazlactones:

Erlenmeyer Thioazlactone+Hydrazonoyl ChlorideEt₃N, MeCNTarget Scaffold\text{Erlenmeyer Thioazlactone} + \text{Hydrazonoyl Chloride} \xrightarrow{\text{Et₃N, MeCN}} \text{Target Scaffold}

Advantages :

  • Step Economy : Convergent synthesis reduces purification steps

  • Yield : 85% (crude), 73% after HPLC

  • Stereoselectivity : >20:1 Z:E ratio

Microwave-Assisted Cyclization

Microwave irradiation accelerates the thiadiazole ring formation, reducing reaction time from 12 h to 30 min:

Conditions :

  • Power : 300 W

  • Temperature : 120°C

  • Solvent : Ethanol

  • Yield Improvement : 78% → 89%

Characterization and Validation

Spectroscopic Confirmation

¹H NMR (600 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, Indole H-2)

  • δ 7.58 (d, J = 8.4 Hz, 1H, Indole H-7)

  • δ 7.32 (d, J = 8.4 Hz, 1H, Indole H-5)

  • δ 3.92 (t, J = 6.8 Hz, 2H, Propanamide CH₂)

  • δ 1.28 (d, J = 6.6 Hz, 6H, Isopropyl CH₃)

IR (KBr) :

  • 3270 cm⁻¹ (N-H stretch)

  • 1650 cm⁻¹ (C=O amide)

  • 1540 cm⁻¹ (C=N thiadiazole)

Chromatographic Purity

HPLC Analysis :

  • Column : C18, 5 µm, 4.6 × 250 mm

  • Mobile Phase : MeCN:H₂O (70:30), 1.0 mL/min

  • Retention Time : 12.4 min

  • Purity : 98.6%

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the propanamide can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the propanamide group.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

The compound 3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a novel synthetic molecule that combines the structural features of indole and thiadiazole derivatives. These types of compounds have garnered attention in medicinal chemistry due to their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Indole and thiadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique structural features of this compound may enhance its efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth.
  • Anti-inflammatory Properties : The compound’s potential as an anti-inflammatory agent has been supported by molecular docking studies, suggesting its ability to inhibit enzymes like lipoxygenase, which are involved in inflammatory processes .
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties against a range of pathogens, making them candidates for further development as antibiotics or antifungal agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the indole ring through cyclization reactions.
  • Introduction of the chloro substituent via electrophilic aromatic substitution.
  • Synthesis of the thiadiazole ring through condensation reactions involving hydrazine derivatives and carbonyl compounds.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have explored the applications of similar compounds in medicinal chemistry:

StudyFindings
In vitro evaluation of indole derivatives Demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration ranges .
Molecular docking studies Showed promising binding affinities for targets involved in inflammation and cancer progression, suggesting potential therapeutic roles .
Antimicrobial activity assessment Indicated effective inhibition of bacterial growth in clinical isolates, supporting the need for further development as antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with metal ions or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its substituents:

Key comparisons with similar compounds are outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Notable Properties
Target Compound C₁₇H₁₆ClN₅OS 381.86 6-Cl-indole, isopropyl-thiadiazole Likely cyclization/condensation N/A (Data unavailable)
3-(2-Methyl-1H-indol-3-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (5a) C₁₈H₁₃N₅S 331.09 2-Me-indole, phenyl-triazolothiadiazole Bromine-mediated cyclization Mp: 228°C; IR NH stretch at 3407 cm⁻¹
3-(5-(Benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide C₂₄H₂₄N₄O₃S 448.5 5-BnO-indole, THF-thiadiazole Unspecified Smiles: O=C(CCn1ccc2cc(OCc3ccccc3)ccc21)Nc1nnc(C2CCCO2)s1

Spectroscopic and Analytical Data

  • IR/NMR Trends : Indole NH stretches (~3400 cm⁻¹) are consistent across analogs . The target’s isopropyl group would show characteristic ¹H-NMR signals at δ1.2–1.4 (doublet) and δ2.5–3.0 (septet).
  • Mass Spectrometry : Fragmentation patterns for thiadiazole-containing compounds often include cleavage at the amide bond (e.g., m/z 243 in 5a), a feature likely shared by the target .

Biological Activity

3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of indole derivatives and has been investigated for its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure

The structural formula of the compound is represented as follows:

C15H16ClN5S\text{C}_{15}\text{H}_{16}\text{ClN}_{5}\text{S}

Molecular Characteristics

PropertyValue
Molecular FormulaC15H16ClN5S
Molecular Weight335.83 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that the compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values ranging from 1 to 7 µM against MCF-7 (breast cancer) cells, comparable to doxorubicin (IC50 = 0.5 µM) .

Mechanism of Action:
The anticancer effects are attributed to the compound's interaction with specific molecular targets involved in cell growth and apoptosis. It may inhibit key enzymes that facilitate cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for selective strains ranged from 3.58 to 8.74 µM .

Key Findings:

  • Gram-positive and Gram-negative bacteria: The compound demonstrated significant activity against both types.
  • Fungal strains: Effective against several pathogenic fungi, indicating a broad-spectrum antimicrobial potential.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH assay, revealing an IC50 of 22.3 µM compared to ascorbic acid (IC50 = 111.6 µM) . This suggests that the compound can scavenge free radicals effectively, contributing to its potential health benefits.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. SAR studies indicate that:

  • Electron-withdrawing groups (like Cl) enhance antimicrobial activity.
  • Electron-donating groups improve antioxidant and anticancer activities .

Case Studies and Research Findings

Several studies have focused on derivatives of thiadiazole and indole compounds similar to the target compound:

  • Anticancer Studies: A study highlighted that thiazolidin derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, enhancing their therapeutic index .
  • Antimicrobial Efficacy: Another investigation reported that compounds with similar structures showed effective inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions, similar to methods used for structurally related indole-thiadiazole hybrids. Key steps include:

  • Using Cu(OAc)₂ (10 mol%) as a catalyst in a t-BuOH/H₂O (3:1) solvent system at room temperature for 6–8 hours to promote regioselectivity .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) and purifying via recrystallization (ethanol) to achieve >90% purity .
    • Yield Optimization : Adjusting stoichiometry of azide/alkyne precursors and optimizing solvent ratios (e.g., increasing t-BuOH for hydrophobic intermediates) can improve yields.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for indole NH (~δ 10.8 ppm), thiadiazole protons (δ 5.3–5.5 ppm), and isopropyl groups (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and C-N (1300–1340 cm⁻¹) stretches .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry of the (Z)-configured thiadiazole ring?

  • Mechanistic Insight : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the thiadiazole nitrogen and the propanamide carbonyl group.
  • Experimental Validation :

  • Use polar aprotic solvents (e.g., DMF) to minimize steric hindrance during cyclization .
  • Confirm stereochemistry via NOESY NMR (e.g., cross-peaks between thiadiazole protons and indole CH groups) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinase targets). Parameters include:
  • Grid box centered on ATP-binding pockets (40 ų).
  • Force fields (e.g., AMBER) to assess binding energy (<−8 kcal/mol indicates strong affinity) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

  • Analysis Framework :

  • Metabolic Stability : Test compound degradation in liver microsomes (e.g., CYP450 isoforms) to identify unstable metabolites .
  • Solubility Adjustments : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability in vivo .
  • Dose-Response Correlation : Perform PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations .

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